tert-butyl N-[(3S)-1-bromo-4,4-dimethylpentan-3-yl]carbamate
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Overview
Description
tert-Butyl N-[(3S)-1-bromo-4,4-dimethylpentan-3-yl]carbamate: is an organobromine compound featuring a tert-butyl group attached to a bromide substituent. This compound is used as a reagent in synthetic organic chemistry and has applications in various fields, including medicinal chemistry, biochemistry, and material sciences .
Preparation Methods
Dissolution: Dissolve tert-butyl carbamate and (3S)-1-bromo-4-methyl-2-oxopentan-3-ol in anhydrous dichloromethane.
Addition of Reagents: Add N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the reaction mixture and stir at room temperature for several hours.
Filtration: Filter off the dicyclohexylurea byproduct and evaporate the solvent to obtain the intermediate.
Final Reaction: Dissolve the intermediate in a mixture of triethylamine and chloroform, stir at room temperature for several hours, filter off any solids, and evaporate the solvent to obtain the final product.
Chemical Reactions Analysis
tert-Butyl N-[(3S)-1-bromo-4,4-dimethylpentan-3-yl]carbamate undergoes various chemical reactions, including :
Substitution Reactions: It can act as a nucleophile in substitution reactions, reacting with electrophiles to form covalent bonds.
Deprotection Reactions: The tert-butyl group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), resulting in the formation of a free amine.
Oxidation and Reduction: While specific oxidation and reduction reactions were not detailed, carbamates generally can undergo these types of reactions under appropriate conditions.
Scientific Research Applications
This compound has a wide range of applications in scientific research :
Medicinal Chemistry: It is used in the synthesis of various bromoalkyl derivatives and drugs.
Biochemistry: It plays a role in the synthesis of biologically active compounds.
Material Sciences: It is utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S)-1-bromo-4,4-dimethylpentan-3-yl]carbamate involves its role as a protecting group for amines . The tert-butyl group stabilizes the carbamate, and under acidic conditions, it is protonated and cleaved, resulting in the formation of a free amine. This process involves the formation of a tert-butyl carbocation, which is stabilized by resonance and eliminated by a trifluoroacetate ion .
Comparison with Similar Compounds
Similar compounds to tert-butyl N-[(3S)-1-bromo-4,4-dimethylpentan-3-yl]carbamate include :
tert-Butyl carbamate: Used as a protecting group for amines and in the synthesis of N-Boc-protected anilines.
tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate: Another carbamate used in organic synthesis.
Carboxybenzyl (CBz) carbamate: A benzyl group-containing carbamate used in peptide synthesis.
These compounds share similar protecting group functionalities but differ in their specific applications and reactivity profiles.
Properties
Molecular Formula |
C12H24BrNO2 |
---|---|
Molecular Weight |
294.23 g/mol |
IUPAC Name |
tert-butyl N-[(3S)-1-bromo-4,4-dimethylpentan-3-yl]carbamate |
InChI |
InChI=1S/C12H24BrNO2/c1-11(2,3)9(7-8-13)14-10(15)16-12(4,5)6/h9H,7-8H2,1-6H3,(H,14,15)/t9-/m0/s1 |
InChI Key |
ZTQFXJZJKGDUEL-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)[C@H](CCBr)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)C(CCBr)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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